molecular formula C12H7F6NO3 B15202412 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile

Cat. No.: B15202412
M. Wt: 327.18 g/mol
InChI Key: BNFVABDWXRGFOW-UHFFFAOYSA-N
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Description

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of trifluoromethoxy and trifluoroethoxy groups attached to a benzoylacetonitrile core

Preparation Methods

The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile typically involves the etherification of trifluoromethoxytrifluoroethylene with a suitable benzoylacetonitrile precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethoxy or trifluoroethoxy groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile can be compared with other similar compounds, such as:

    3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: This compound is used as an intermediate in the synthesis of pesticides and has similar chemical properties.

    3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile: Another structurally similar compound with similar applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C12H7F6NO3

Molecular Weight

327.18 g/mol

IUPAC Name

3-oxo-3-[4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]propanenitrile

InChI

InChI=1S/C12H7F6NO3/c13-10(22-12(16,17)18)11(14,15)21-8-3-1-7(2-4-8)9(20)5-6-19/h1-4,10H,5H2

InChI Key

BNFVABDWXRGFOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)OC(C(OC(F)(F)F)F)(F)F

Origin of Product

United States

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